4-Gln-neurotensin

説明

4-Gln-neurotensin is a modified form of the neuropeptide neurotensin, which is a tridecapeptide consisting of 13 amino acids. Neurotensin was first discovered in 1973 in bovine hypothalami and is known for its ability to induce vasodilatation . This compound has a glutamine residue at the fourth position, which can influence its biological activity and stability .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Gln-neurotensin typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. The glutamine residue is incorporated at the fourth position during this sequence . The final peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and large-scale HPLC systems are used for purification. The use of advanced technologies ensures high yield and purity of the final product .

化学反応の分析

Types of Reactions

4-Gln-neurotensin can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different biological activities.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives with protecting groups suitable for SPPS.

Major Products Formed

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with free thiol groups.

Substitution: Analog peptides with modified amino acid sequences.

科学的研究の応用

Pain Management

Research indicates that neurotensin and its analogs, including 4-Gln-neurotensin, may play a crucial role in modulating pain perception. Neurotensin receptors are implicated in the central nervous system's pain pathways. Studies suggest that this compound can influence pain sensitivity and response to analgesics, making it a potential candidate for developing new pain management therapies.

Neurological Disorders

This compound has been investigated for its potential therapeutic effects on various neurological disorders such as schizophrenia and Parkinson's disease. Neurotensin is known to modulate dopaminergic pathways, which are often disrupted in these conditions.

- Schizophrenia : Research has shown that neurotensin levels are altered in patients with schizophrenia, suggesting that this compound could be explored as a treatment option to restore neurochemical balance.

- Parkinson's Disease : The modulation of neuropeptide signaling pathways may help alleviate some symptoms associated with Parkinson's disease, making this compound a focus of ongoing studies.

Gastrointestinal Motility

This compound has demonstrated effects on gastrointestinal motility. A clinical study involving healthy volunteers showed that intravenous infusion of this compound significantly altered the motility patterns of the duodenum and proximal jejunum. Specifically, it inhibited migrating motor complexes (MMCs), suggesting its role as an endocrine hormone involved in postprandial regulation of intestinal motility .

Cancer Therapy

Neurotensin receptors (NTSR1) are overexpressed in several malignancies, including pancreatic and colorectal cancers. The targeting of these receptors with neurotensin analogs like this compound holds promise for cancer imaging and therapy.

- Cancer Imaging : NTSR1 expression is associated with poor prognosis in various cancers. Radiolabeled neurotensin analogs can be utilized for imaging tumors expressing these receptors, aiding in early diagnosis and treatment planning .

- Therapeutic Targeting : The use of this compound as a therapeutic agent could enhance the efficacy of treatments targeting NTSR1-positive tumors by promoting cellular invasion and migration .

Mechanistic Studies

Recent studies have focused on understanding the kinetic mechanisms underlying neurotensin receptor interactions with ligands such as this compound. Advanced techniques like NMR spectroscopy and hydrogen-deuterium exchange mass spectrometry have revealed insights into conformational changes within G protein-coupled receptors (GPCRs) upon ligand binding . This knowledge is critical for drug design efforts aimed at developing more effective therapeutic agents targeting neurotensin receptors.

作用機序

4-Gln-neurotensin exerts its effects by binding to neurotensin receptors, primarily NTS 1, NTS 2, and NTS 3 (Sortilin 1). Upon binding, it triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C and the release of intracellular calcium. This leads to various physiological responses, such as vasodilatation and modulation of neurotransmitter release .

類似化合物との比較

4-Gln-neurotensin is unique due to the presence of the glutamine residue at the fourth position, which can enhance its stability and biological activity. Similar compounds include:

Neurotensin: The unmodified form of the peptide.

[Gln4]-Neurotensin: Another analog with a glutamine residue at the fourth position.

Neurotensin C-terminal hexapeptide analogs: Modified peptides with variations in the C-terminal region.

These analogs are studied for their distinct biological activities and potential therapeutic applications .

生物活性

4-Gln-neurotensin (4-Gln-NT) is a modified form of the neuropeptide neurotensin, which plays critical roles in various physiological processes, including vasodilation, modulation of neurotransmission, and regulation of pain perception. Neurotensin was first isolated from bovine hypothalami in 1973 and has since been recognized for its diverse biological activities. The substitution of glutamic acid with glutamine at the fourth position in 4-Gln-NT raises questions about its biological activity and receptor interactions compared to the native neurotensin sequence.

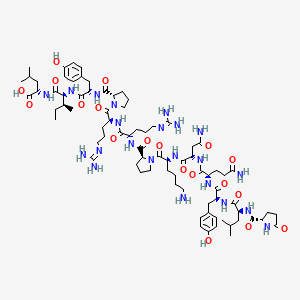

Structural Characteristics

This compound is a tridecapeptide composed of thirteen amino acids. Its structure significantly influences its interaction with neurotensin receptors (NTSR), particularly NTSR1. The synthesis of 4-Gln-NT is typically achieved through solid-phase peptide synthesis (SPPS), allowing precise control over its sequence and modifications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to analyze its conformation and stability.

The primary mechanism of action for this compound involves its interaction with neurotensin receptors, particularly NTSR1. Research indicates that binding of neurotensin to NTSR1 follows an induced-fit mechanism , wherein conformational changes occur post-binding, leading to receptor activation. This activation triggers intracellular signaling pathways that result in various physiological effects, including vasodilation and modulation of gastrointestinal motility .

Physiological Roles

- Vasodilation : this compound has been shown to induce vasodilation in various tissues, contributing to its hypotensive effects.

- Gastrointestinal Motility : It modulates lower esophageal sphincter (LES) pressure, affecting gastrointestinal transit and function .

- Pain Perception : The compound also plays a role in the modulation of pain, with implications for pain management therapies.

Experimental Findings

A study involving healthy volunteers demonstrated that this compound effectively reduces LES pressure, highlighting its potential therapeutic applications in gastrointestinal disorders . Additionally, pharmacological profiling indicates that 4-Gln-NT exhibits unique binding affinities across different species, suggesting species-selective pharmacological profiles .

Data Table: Biological Activity Comparison

| Peptide | Binding Affinity (Kd) | Physiological Effect | Species Selectivity |

|---|---|---|---|

| Neurotensin | 0.2 nM | Vasodilation, Pain modulation | Rat > Human |

| This compound | Not specified | Reduced LES pressure | Species selective |

| Acetyl-neurotensin | Not specified | Insulin secretion modulation | Not specified |

Case Studies

- Vasodilatory Effects : In isolated rat duodenum studies, both neurotensin and this compound induced relaxation at concentrations above 24 nM . This supports their role in modulating vascular tone.

- Gastrointestinal Studies : Research on the effects of neurotensin analogs has shown varying impacts on gastrointestinal motility, with implications for treating conditions like gastroesophageal reflux disease.

特性

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H122N22O19/c1-7-43(6)63(73(115)97-57(76(118)119)37-42(4)5)98-70(112)55(39-45-21-25-47(102)26-22-45)96-72(114)59-18-13-35-100(59)75(117)52(16-11-33-87-78(84)85)91-64(106)48(15-10-32-86-77(82)83)90-71(113)58-17-12-34-99(58)74(116)51(14-8-9-31-79)92-69(111)56(40-61(81)104)95-66(108)50(27-29-60(80)103)89-68(110)54(38-44-19-23-46(101)24-20-44)94-67(109)53(36-41(2)3)93-65(107)49-28-30-62(105)88-49/h19-26,41-43,48-59,63,101-102H,7-18,27-40,79H2,1-6H3,(H2,80,103)(H2,81,104)(H,88,105)(H,89,110)(H,90,113)(H,91,106)(H,92,111)(H,93,107)(H,94,109)(H,95,108)(H,96,114)(H,97,115)(H,98,112)(H,118,119)(H4,82,83,86)(H4,84,85,87)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQZWBXXRHNKCN-ISULXFBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H122N22O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1671.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61445-54-3 | |

| Record name | Neurotensin, gln(4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061445543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。